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molecular formula C10H11BrClNO2 B8312353 2-(5-Bromo-pyridin-2-yl)-5-chloro-pentanoic acid

2-(5-Bromo-pyridin-2-yl)-5-chloro-pentanoic acid

Cat. No. B8312353
M. Wt: 292.55 g/mol
InChI Key: QRVZZBBHQYIMFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202866B2

Procedure details

Key building block 2-(5-bromo-pyridin-2-yl)-5-chloro-pentanoic acid (XII) can be prepared according to Scheme 8. Starting with commercially available 5-bromo-2-iodo-pyridine (XXXV), copper-catalyzed reaction with malonic acid diethyl ester furnishes 2-(5-bromo-pyridin-2-yl)-malonic acid diethyl ester (XXXVI). Hydrolysis and decarboxylation under basic conditions gives (5-bromo-pyridin-2-yl)-acetic acid (XXXVII), which subsequently can undergo nucleophilic acyl substitution with thionyl chloride in methanol to provide (5-bromo-pyridin-2-yl)-acetic acid methyl ester (XXXVIII). Deprotonation of XXXVIII with strong base followed by alkylation with 1-bromo-3-chloropropane gives 2-(5-bromo-pyridin-2-yl)-5-chloro-pentanoic acid methyl ester (XXXIX), which can then be hydrolyzed under aqueous basic conditions to furnish key building block 2-(5-bromo-pyridin-2-yl)-5-chloro-pentanoic acid (XII).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC1C=CC(C(CCCCl)C(O)=O)=NC=1.[Br:16][C:17]1[CH:18]=[CH:19][C:20](I)=[N:21][CH:22]=1.[CH2:24]([O:26][C:27](=[O:34])[CH2:28][C:29]([O:31][CH2:32][CH3:33])=[O:30])[CH3:25]>[Cu]>[CH2:24]([O:26][C:27](=[O:34])[CH:28]([C:20]1[CH:19]=[CH:18][C:17]([Br:16])=[CH:22][N:21]=1)[C:29]([O:31][CH2:32][CH3:33])=[O:30])[CH3:25]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(C(=O)O)CCCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=NC1)I
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(CC(=O)OCC)=O
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)C1=NC=C(C=C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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